Comparative Microtubule Polymerization Inhibition: IKP 104 vs. Vinblastine
IKP-104 inhibits the in vitro polymerization of microtubules with an IC50 of 1.31 μM, determined by probit analysis. In a comparable system, a fluorescent derivative of vinblastine, vinblastine-4'-anthranilate, inhibits polymerization of rat brain tubulin with an IC50 of 4.8 μM [2]. This indicates that IKP-104 is approximately 3.7-fold more potent than this vinblastine analog as an inhibitor of microtubule polymerization in this assay.
| Evidence Dimension | Inhibition of microtubule polymerization |
|---|---|
| Target Compound Data | IC50 = 1.31 μM |
| Comparator Or Baseline | Vinblastine-4'-anthranilate: IC50 = 4.8 μM |
| Quantified Difference | Approximately 3.7-fold greater potency for IKP-104 |
| Conditions | Rat brain tubulin in vitro polymerization assay |
Why This Matters
This quantitative difference allows researchers to select IKP-104 over certain vinblastine derivatives when a more potent inhibitor of microtubule polymerization is required in cell-free biochemical studies.
- [1] Mizuhashi F, Murata K, Kitagaki T, Tomita I. Interaction of the tumor inhibitor IKP-104, a 4(1H)-pyridinone derivative, with microtubule proteins. Jpn J Cancer Res. 1992 Feb;83(2):211-8. View Source
- [2] Rai SS, Wolff J. Localization of the vinblastine-binding site on beta-tubulin. J Biol Chem. 1996 Jun 21;271(25):14707-11. View Source
